molecular formula C17H17N3 B2749165 (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 956726-82-2

(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2749165
CAS No.: 956726-82-2
M. Wt: 263.344
InChI Key: UPIXZRBUSDMNDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with tubulin , a protein that forms microtubules, which are essential for cell division and structure.

Mode of Action

This interaction can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s potential to inhibit tubulin polymerization suggests it may affect the cell cycle, particularly the transition from G2 to M phase . This can lead to apoptosis, or programmed cell death, as the cell is unable to complete division .

Pharmacokinetics

Its molecular weight of 26334 suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a melting point of 167.41°C and a boiling point of 473.3°C at 760 mmHg , which may influence its stability and solubility.

Result of Action

The potential inhibition of tubulin polymerization by (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine could lead to cell cycle arrest and subsequent apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy may be influenced by the pH and composition of the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both benzyl and phenyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature contributes to its potential therapeutic applications and distinguishes it from other pyrazole derivatives .

Properties

IUPAC Name

(1-benzyl-3-phenylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-11-16-13-20(12-14-7-3-1-4-8-14)19-17(16)15-9-5-2-6-10-15/h1-10,13H,11-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIXZRBUSDMNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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